3-(4-Benzylpiperazin-1-yl)benzonitrile
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Overview
Description
3-(4-Benzylpiperazin-1-yl)benzonitrile is an organic compound with the molecular formula C18H19N3 It is a derivative of piperazine, a heterocyclic amine, and benzonitrile, an aromatic nitrile
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Benzylpiperazin-1-yl)benzonitrile typically involves the reaction of 3-fluorobenzonitrile with 1-benzylpiperazine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification and quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(4-Benzylpiperazin-1-yl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The nitrile group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The piperazine ring can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The aromatic ring can undergo coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like DMSO.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the nitrile group can lead to the formation of amides or amines, while oxidation of the piperazine ring can yield N-oxides.
Scientific Research Applications
3-(4-Benzylpiperazin-1-yl)benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Biological Studies: It serves as a ligand in the study of receptor-ligand interactions.
Industrial Applications: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(4-Benzylpiperazin-1-yl)benzonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to and modulate the activity of certain receptors. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: A compound with similar structural features and biological activity.
N-(4-Benzylpiperazin-1-yl)benzamide: Another piperazine derivative with comparable pharmacological properties.
Uniqueness
3-(4-Benzylpiperazin-1-yl)benzonitrile is unique due to its specific combination of the piperazine and benzonitrile moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(4-benzylpiperazin-1-yl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3/c19-14-17-7-4-8-18(13-17)21-11-9-20(10-12-21)15-16-5-2-1-3-6-16/h1-8,13H,9-12,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZFSWIYQNWLJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC=CC(=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80470065 |
Source
|
Record name | 3-(4-benzylpiperazin-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80470065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
247118-08-7 |
Source
|
Record name | 3-(4-benzylpiperazin-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80470065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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